molecular formula C21H19F3N4O3 B3011926 N-(4-ethoxyphenyl)-3-(3-(3-(trifluoromethyl)phenyl)-1,2,4-oxadiazol-5-yl)azetidine-1-carboxamide CAS No. 1351658-30-4

N-(4-ethoxyphenyl)-3-(3-(3-(trifluoromethyl)phenyl)-1,2,4-oxadiazol-5-yl)azetidine-1-carboxamide

Cat. No.: B3011926
CAS No.: 1351658-30-4
M. Wt: 432.403
InChI Key: SYHZYKSEMYAIAG-UHFFFAOYSA-N
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Description

This compound features a unique azetidine-1-carboxamide core conjugated with a 1,2,4-oxadiazole ring. Key structural elements include:

  • 1,2,4-Oxadiazole moiety: A heterocycle known for metabolic stability and hydrogen-bonding capacity.
  • 3-(Trifluoromethyl)phenyl group: Enhances lipophilicity and electron-withdrawing properties, improving membrane permeability and resistance to oxidative metabolism.
  • 4-Ethoxyphenyl substituent: The ethoxy group may modulate solubility and pharmacokinetic properties.

Properties

IUPAC Name

N-(4-ethoxyphenyl)-3-[3-[3-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl]azetidine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H19F3N4O3/c1-2-30-17-8-6-16(7-9-17)25-20(29)28-11-14(12-28)19-26-18(27-31-19)13-4-3-5-15(10-13)21(22,23)24/h3-10,14H,2,11-12H2,1H3,(H,25,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SYHZYKSEMYAIAG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)NC(=O)N2CC(C2)C3=NC(=NO3)C4=CC(=CC=C4)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H19F3N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

432.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(4-ethoxyphenyl)-3-(3-(3-(trifluoromethyl)phenyl)-1,2,4-oxadiazol-5-yl)azetidine-1-carboxamide is a compound that has garnered attention due to its potential biological activities, particularly in the field of medicinal chemistry. The oxadiazole moiety is known for its diverse biological properties, including anticancer, antimicrobial, and anti-inflammatory effects. This article reviews the biological activity of this compound based on recent research findings.

Structural Overview

The compound can be described by its chemical structure, which integrates an azetidine ring with a carboxamide group and a 1,2,4-oxadiazole derivative. The presence of trifluoromethyl and ethoxy groups enhances its lipophilicity and potentially its biological interactions.

Anticancer Activity

Research indicates that derivatives of 1,2,4-oxadiazoles exhibit significant anticancer properties. The mechanism of action often involves the inhibition of key enzymes and pathways associated with cancer cell proliferation. For instance:

  • Cell Line Studies : In vitro studies have demonstrated that compounds with similar oxadiazole scaffolds show cytotoxicity against various cancer cell lines such as MCF-7 (breast cancer), U-937 (leukemia), and others. These studies often report IC50 values in the micromolar range, indicating effective dose-dependent responses .
CompoundCell LineIC50 (µM)Mechanism
Example AMCF-70.65Induces apoptosis via p53 activation
Example BU-9372.41Inhibits thymidylate synthase

Antimicrobial Activity

The oxadiazole derivatives also show promise as antimicrobial agents. While specific data on this compound is limited, similar compounds have demonstrated broad-spectrum activity against bacteria and fungi .

Anti-inflammatory Effects

The anti-inflammatory potential of oxadiazole compounds has been noted in various studies. They may modulate inflammatory pathways by inhibiting cytokine production or blocking specific inflammatory mediators .

Case Studies

  • Cytotoxicity Evaluation : A study evaluated the cytotoxic effects of several oxadiazole derivatives against human cancer cell lines. The results indicated that modifications at the 1,2,4-oxadiazole ring significantly impacted their biological activity.
  • Molecular Docking Studies : Computational studies have shown that these compounds can effectively bind to targets like HDAC and telomerase, which are crucial in cancer biology. The binding affinities suggest strong interactions that could lead to therapeutic applications .

Comparison with Similar Compounds

Core Heterocycle Variations

Compound Name Core Structure Key Differences Reported Activity Source
Target Compound Azetidine-1-carboxamide N/A Inferred from structural analogs
SLM6031434 (S-enantiomer) Pyrrolidine 5-membered ring; carboximidamide Selective SphK2 inhibitor (IC50 not provided)
N-(2,3-Dimethylphenyl)-propanamide Propanamide linker Flexible alkyl chain; dimethylphenyl No activity specified

Key Observations :

  • Carboximidamide groups (as in SLM6031434) may enhance hydrogen-bonding interactions with enzymes like SphK2, whereas carboxamide groups (target compound) balance polarity and lipophilicity .

Substituent Modifications

Compound Name Aromatic Substituents Functional Impact Source
Target Compound 3-(Trifluoromethyl)phenyl, 4-ethoxyphenyl Enhanced lipophilicity and solubility
SLM6031434 4-(Octyloxy)-3-(trifluoromethyl)phenyl Increased hydrophobicity; longer alkoxy chain
5-Amino-1-{[2-(4-ethoxyphenyl)... Fluorophenyl, methyl-oxazolyl Fluorine enhances metabolic stability

Key Observations :

  • The 4-ethoxyphenyl group in the target compound may improve aqueous solubility compared to SLM6031434’s octyloxy chain, which prioritizes membrane penetration .
  • Trifluoromethyl groups are conserved across analogs, underscoring their role in optimizing drug-like properties .

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